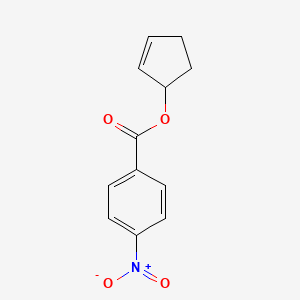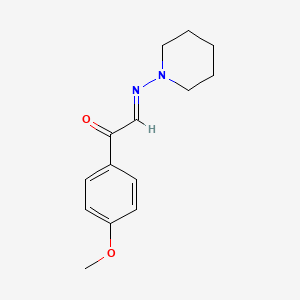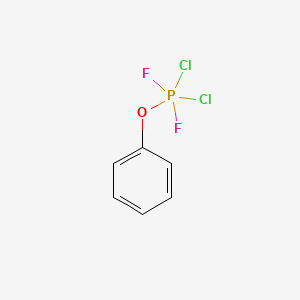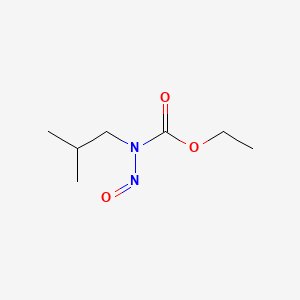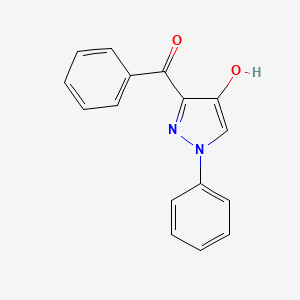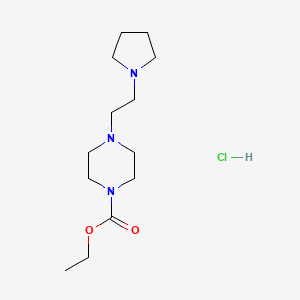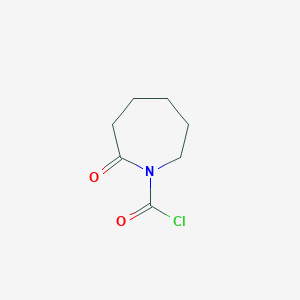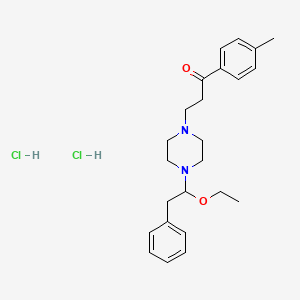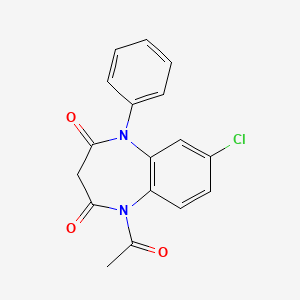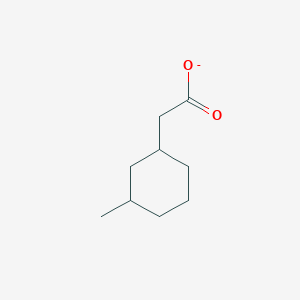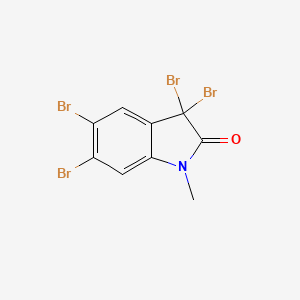
3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one: is a brominated indole derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the bromination of 1-methyl-1,3-dihydro-2H-indol-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of less brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its brominated structure enhances its biological activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
2H-Indol-2-one, 1,3-dihydro-: This compound shares a similar indole structure but lacks the bromine atoms, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with distinct biological activities, primarily as a plant hormone.
Uniqueness: 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its high degree of bromination, which significantly enhances its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
25055-56-5 |
|---|---|
Molekularformel |
C9H5Br4NO |
Molekulargewicht |
462.76 g/mol |
IUPAC-Name |
3,3,5,6-tetrabromo-1-methylindol-2-one |
InChI |
InChI=1S/C9H5Br4NO/c1-14-7-3-6(11)5(10)2-4(7)9(12,13)8(14)15/h2-3H,1H3 |
InChI-Schlüssel |
VOLXTVMEKGIBON-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C(C1=O)(Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


